Zuranolone

Description

Propriétés

IUPAC Name |

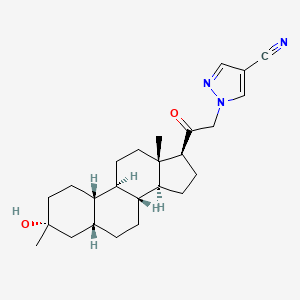

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARRKNSQXBRBGZ-GVKWWOCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128500 |

Source

|

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632051-40-1 |

Source

|

| Record name | 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuranolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuranolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZURANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zuranolone: A Technical Guide to its Function as a GABA-A Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (brand name Zurzuvae™) is a novel, orally administered neuroactive steroid developed for the treatment of postpartum depression (PPD).[1][2][3][4] It is a synthetic analog of the endogenous neurosteroid allopregnanolone.[5] this compound represents a significant advancement in the treatment of mood disorders, primarily due to its distinct mechanism of action and rapid onset of effect compared to traditional antidepressants.[1][5] This document provides an in-depth technical overview of this compound, focusing on its core mechanism as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a positive allosteric modulator of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[5][6][7]

-

Binding Site and Allosteric Modulation : Unlike benzodiazepines, which bind to the interface between the α and γ subunits of the GABA-A receptor, this compound binds to a distinct site at the α/β subunit interface.[8][9] This allosteric binding does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA.[5] By binding to this site, this compound induces a conformational change in the receptor that increases its sensitivity to GABA, thereby amplifying the inhibitory signal.[5]

-

Synaptic and Extrasynaptic Activity : A key feature of this compound is its ability to modulate both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABA-A receptors.[8][10][11][12] This broad activity allows it to enhance both phasic (transient, high-concentration GABA signaling at the synapse) and tonic (persistent, low-concentration GABA signaling outside the synapse) inhibition.[8][9] The enhancement of tonic inhibition is particularly important for regulating overall neuronal excitability and network activity.[8]

-

Receptor Expression : Preclinical, in vitro evidence suggests that this compound may upregulate the surface expression of GABA-A receptors, which contrasts with benzodiazepines that have been associated with receptor downregulation.[8][9] This upregulation could contribute to a more sustained restoration of the excitatory-inhibitory balance in crucial brain networks.[8][9]

The diagram below illustrates the signaling pathway of this compound at the GABA-A receptor.

Quantitative Data

Pharmacodynamics

This compound's activity has been quantified across various GABA-A receptor subtypes, demonstrating its potent modulatory effects.

| Receptor Subtype | Description | EC₅₀ (nM) | Eₘₐₓ (%) | Citation(s) |

| α₁β₂γ₂ | Most abundant synaptic receptor | 430 | 1037 | [11][13] |

| α₄β₃δ | Abundant extrasynaptic receptor | 118 | 556 | [11][13] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Efficacy): The maximum potentiation of GABA-evoked current.

Clinical Efficacy: Postpartum Depression (PPD)

Clinical trials have demonstrated a rapid and significant reduction in depressive symptoms in patients with PPD.

| Study | Treatment Group | N | Primary Endpoint | Change from Baseline (LSM) | Placebo-Adjusted Difference (LSM) | P-value | Citation(s) |

| SKYLARK (Phase 3) | This compound 50 mg | 98 | HAMD-17 Score at Day 15 | -15.6 | -4.0 | 0.0007 | [14][15] |

| Placebo | 97 | HAMD-17 Score at Day 15 | -11.6 | N/A | N/A | [14][15] | |

| Meta-Analysis (PPD) | This compound (pooled) | N/A | HAM-D Score at Day 15 | N/A | -4.06 | < .001 | [16] |

HAMD-17: 17-item Hamilton Rating Scale for Depression; LSM: Least-Squares Mean.

Clinical Efficacy: Major Depressive Disorder (MDD)

Results in MDD have been more varied. While some studies showed early improvements, the primary endpoints were not always met.

| Study | Treatment Group | N | Primary Endpoint | Change from Baseline (LSM) | Placebo-Adjusted Difference (LSM) | P-value | Citation(s) |

| MOUNTAIN (Phase 3) | This compound 30 mg | 194 | HAMD-17 Score at Day 15 | -12.5 | -1.4 | 0.116 | [17] |

| Placebo | 193 | HAMD-17 Score at Day 15 | -11.1 | N/A | N/A | [17] | |

| Meta-Analysis (MDD) | This compound (pooled) | N/A | HAM-D Score at Day 15 | N/A | -2.40 | < .001 | [16] |

Pharmacokinetics

This compound was designed with pharmacokinetic properties suitable for once-daily oral dosing.[10][11]

| Parameter | Value | Description | Citation(s) |

| Route of Administration | Oral | Taken as a daily capsule. | [3] |

| Bioavailability | ~62% (in mice) | High oral bioavailability. | [18][19] |

| Elimination Half-Life | 16–23 hours | Supports once-daily dosing. | [3] |

| Metabolism | Extensive | Primarily metabolized by the CYP3A4 enzyme. | [12][20][21] |

| Protein Binding | 99.5% | High degree of binding to plasma proteins. | [3] |

| Time to Cₘₐₓ | ~30 minutes (in mice) | Rapid absorption after oral administration. | [19] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound and similar GABA-A receptor modulators.

Protocol 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the potency and efficacy of a compound on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).[22][23]

Objective: To measure the modulation of GABA-evoked currents by this compound.

Materials:

-

Cell Line: HEK293 cells stably transfected with genes for specific human GABA-A receptor subunits (e.g., α₁, β₂, γ₂).[22]

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.[22]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2.[22]

-

GABA Stock Solution: 100 mM in deionized water.

-

This compound Stock Solution: 10 mM in DMSO.

Methodology:

-

Cell Culture: Culture transfected cells on glass coverslips. Use 24-48 hours post-transfection for optimal receptor expression.[22]

-

Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.

-

Obtaining a Recording:

-

Use a glass micropipette (resistance 3-5 MΩ) filled with the internal solution.

-

Approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[22]

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system for drug application.[13][22]

-

Establish a stable baseline by applying a submaximal concentration of GABA (e.g., EC₂₀, ~2 μM) for a short duration until the response is stable.[13][22][24]

-

Co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation: [((I_GABA+this compound / I_GABA) - 1) * 100].

-

Plot the potentiation against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

-

The following diagram outlines the general workflow for this experimental characterization.

Protocol 2: In Vivo Assessment via Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the in vivo GABAergic activity of a compound by measuring its ability to protect against chemically-induced seizures.

Objective: To determine the minimum effective dose of this compound required to provide anticonvulsant protection.[10][25]

Materials:

-

Animals: Adult male CD-1 mice (25-35 g).[11]

-

Test Compound: this compound, prepared for oral (PO) administration.

-

Chemoconvulsant: Pentylenetetrazole (PTZ), prepared in saline for intraperitoneal (IP) injection.

-

Vehicle Control: Vehicle used to dissolve this compound (e.g., 30% sulfobutylether-β-cyclodextrin).[26]

Methodology:

-

Animal Dosing:

-

Randomly assign mice to different treatment groups: vehicle control and various doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg PO).[18]

-

Administer this compound or vehicle via oral gavage.

-

-

PTZ Challenge:

-

Observation:

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Record the latency to the first sign of a tonic-clonic seizure.

-

-

Data Analysis:

-

Compare the seizure latency times between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

-

A significant increase in seizure latency indicates a protective, GABAergic effect.[18] The minimum dose that produces a statistically significant effect is determined.

-

Drug Development and Approval Logic

The development of this compound followed a structured path from preclinical characterization to clinical validation and regulatory review.

References

- 1. The efficacy of this compound in postpartum depression and major depressive disorder: a review & number needed to treat (NNT) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postpartum depression pill this compound yields "significant improvements," clinical trial data shows - CBS News [cbsnews.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Mechanism of Action | ZURZUVAE® (this compound) C-IV [zurzuvaehcp.com]

- 7. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for the Treatment of Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. hcplive.com [hcplive.com]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. The efficacy of this compound versus placebo in postpartum depression and major depressive disorder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | this compound – synthetic neurosteroid in treatment of mental disorders: narrative review [frontiersin.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Evaluation of a Novel this compound Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles | MDPI [mdpi.com]

Zuranolone: A Deep Dive into its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (also known as SAGE-217 or by its brand name Zurzuvae) is a pioneering neuroactive steroid that has garnered significant attention for its novel mechanism of action and rapid antidepressant effects. It is a positive allosteric modulator of the GABA-A receptor, offering a new therapeutic avenue for postpartum depression (PPD). This technical guide provides a comprehensive overview of the chemical architecture of this compound and a detailed account of its synthetic pathway, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. Its chemical structure is that of a 19-norpregnane steroid, characterized by a specific arrangement of functional groups that contribute to its pharmacological activity and pharmacokinetic profile.

Systematic IUPAC Name: 1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile.[1]

Key Structural Features:

-

Steroid Core: A 19-norpregnane skeleton, which is a pregnane steroid missing a methyl group at the C-10 position.

-

3α-hydroxy, 3β-methyl Group: A hydroxyl group at the 3α position and a methyl group at the 3β position of the A-ring are crucial for its interaction with the GABA-A receptor.

-

20-oxo Group: A ketone functional group at the C-20 position.

-

21-pyrazole-4-carbonitrile Moiety: A distinguishing feature is the attachment of a 4-cyano-1H-pyrazol-1-yl group at the C-21 position, which plays a significant role in its potency and oral bioavailability.

Physicochemical and Structural Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₅N₃O₂ | [2][3] |

| Molecular Weight | 409.57 g/mol | [2][3] |

| CAS Number | 1632051-40-1 | [3] |

| Appearance | White to off-white, non-hygroscopic, crystalline solid | [2] |

| Stereochemistry | Defined stereocenters at positions 3, 5, 8, 9, 10, 13, 14, and 17 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor. The following pathway has been compiled from patent literature and medicinal chemistry publications.

Synthetic Pathway Overview

References

Zuranolone: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (brand name ZURZUVAE™) is a novel neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Approved for the treatment of postpartum depression (PPD) in adults in the United States, it is the first oral medication in its class, offering a significant advancement in convenience and accessibility.[1][5][6] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling data from preclinical and clinical studies to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile of this compound

This compound was designed to have pharmacokinetic properties suitable for once-daily oral dosing.[3][4][5] Its absorption, distribution, metabolism, and excretion (ADME) characteristics have been evaluated in various studies, including Phase 1 clinical trials in healthy Japanese and White adults, as well as in elderly subjects.[7][8]

Absorption and Bioavailability

Following oral administration, this compound reaches peak plasma concentrations (Tmax) in approximately 5 to 6 hours.[2][9] While the absolute bioavailability has not been formally evaluated, studies in mice have shown a moderately high oral bioavailability of 62%.[5]

Effect of Food: The absorption of this compound is significantly influenced by the presence of food. Administration with a meal, particularly one containing fat, enhances its bioavailability.[7][8][10] A high-fat meal (800-1,000 calories, 50% fat) can increase the maximum concentration (Cmax) by approximately 4.3-fold and the area under the curve (AUC) by about 2-fold compared to fasted conditions.[11] A low-fat meal (400-500 calories, 25% fat) resulted in a 3.5-fold increase in Cmax and a 1.8-fold increase in AUC.[11] For optimal absorption, it is recommended that this compound be taken with a meal containing 400 to 1,000 calories with 25% to 50% fat content.[10]

Distribution

This compound is extensively distributed into tissues, with a volume of distribution greater than 500 L following oral administration.[11] It has a high plasma protein binding of over 99.5%.[11] The mean blood-to-plasma concentration ratio ranges from 0.54 to 0.58.[11] In preclinical studies with mice, the brain-to-plasma ratio was found to be in the range of 1.4-1.6.[5]

Metabolism and Excretion

This compound undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][10][11][12] There are no circulating human metabolites that constitute more than 10% of the total drug-related materials, and none are considered to contribute to the therapeutic effects of the drug.[2][11]

The elimination of this compound occurs through both renal and fecal pathways. Approximately 45% of the administered dose is excreted in the urine and 41% in the feces, primarily as metabolites.[12] The terminal half-life of this compound in adults is approximately 19.7 to 24.6 hours.[11][12] Steady-state plasma concentrations are typically achieved within 3 to 5 days of once-daily dosing, with an accumulation of approximately 1.5-fold in systemic exposure.[2][9][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral (PO) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1335 | 3197 |

| Tmax (min) | 30 | 30 |

| Oral Bioavailability (%) | 62 | 89 |

| Brain-to-Plasma Ratio | 1.4 - 1.6 | 1.4 - 1.6 |

| Data sourced from a study in adult male CD1 mice.[5] |

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Tmax (hours) | 5 - 6 |

| Half-life (hours) | 19.7 - 24.6 |

| Volume of Distribution (L) | > 500 |

| Plasma Protein Binding (%) | > 99.5% |

| Accumulation Ratio | ~1.5 |

| Time to Steady State (days) | 3 - 5 |

| Data compiled from various clinical studies in adult populations.[2][9][11][12] |

Table 3: Effect of Food on this compound Pharmacokinetics (30 mg dose)

| Meal Type | Cmax Increase (fold) | AUC Increase (fold) |

| Low-Fat Meal | ~3.5 | ~1.8 |

| High-Fat Meal | ~4.3 | ~2.0 |

| Comparison to fasted conditions.[11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Pharmacokinetic Study in Mice

-

Subjects: Adult male CD-1 mice.[3]

-

Drug Formulation and Administration: this compound was solubilized in 30% sulfobutyl ether β-cyclodextrin (SBECD) for oral (PO) administration and 15% (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) for intraperitoneal (IP) administration. A single dose of 10 mg/kg was administered.[3]

-

Sample Collection: Blood and brain tissue samples were collected at various time points post-dosing.

-

Analysis: Plasma and brain concentrations of this compound were determined to calculate pharmacokinetic parameters. The brain-to-plasma ratio was obtained at 1-hour post-dosing.[5]

Phase 1 Clinical Trial in Healthy Adults

-

Study Design: A Phase 1, two-part, two-period, randomized, double-blind, placebo-controlled crossover trial was conducted to assess the pharmacokinetics of this compound alone and in combination with alprazolam or ethanol.[1]

-

Participants: Healthy adult volunteers.[1]

-

Dosing: Participants received this compound or placebo.

-

Blood Sample Collection for this compound PK: On days 5 and 9 of each study part, blood samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours post-dose.[1]

-

Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as Cmax and AUC. Pharmacokinetic interactions were evaluated using mixed-effects models on log-transformed Cmax and AUC.[1]

Food Effect Study

-

Study Design: A randomized, open-label, crossover study was conducted in healthy Japanese adults.

-

Participants: 12 Japanese adults.[8]

-

Dosing: A single 30 mg dose of this compound was administered under fed and fasted conditions.[8]

-

Sample Collection: Blood samples were collected at predefined time points to measure plasma this compound concentrations.[7]

-

Analysis: Pharmacokinetic parameters were calculated and compared between the fed and fasted states to assess the effect of food on bioavailability.[7][8]

Mandatory Visualizations

Mechanism of Action and Signaling

This compound's therapeutic effects are believed to be mediated through its positive allosteric modulation of GABA-A receptors. Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors, this compound modulates both synaptic and extrasynaptic receptors.[2][10] This dual action enhances both phasic and tonic inhibition in the central nervous system, contributing to the rapid reduction of depressive symptoms.

References

- 1. Cognitive effects, pharmacokinetics, and safety of this compound administered alone or with alprazolam or ethanol in healthy adults in a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H35N3O2 | CID 86294073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hcplive.com [hcplive.com]

- 7. Pharmacokinetics, safety, and tolerability of single and multiple doses of this compound in Japanese and White healthy subjects: A phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound for the Treatment of Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound (Zurzuvae) | Davis’s Drug Guide [nursing.unboundmedicine.com]

The Discovery and Development of Zuranolone: A Novel Neuroactive Steroid for Depressive Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Zuranolone (brand name Zurzuvae™) represents a significant advancement in the treatment of depressive disorders, offering a novel mechanism of action and a rapid onset of therapeutic effects. This document provides a comprehensive technical overview of the discovery, development, and preclinical/clinical evaluation of this compound, a neuroactive steroid and positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacology, experimental validation, and clinical application of this first-in-class oral therapeutic.

Introduction: The Unmet Need and the Rise of Neuroactive Steroids

Major Depressive Disorder (MDD) and Postpartum Depression (PPD) are debilitating conditions with a significant impact on global health. Traditional monoaminergic antidepressants, while effective for many, are often characterized by a delayed onset of action and a lack of efficacy in a substantial portion of patients. This has driven the search for novel therapeutic agents with distinct mechanisms of action.

Neuroactive steroids (NASs) have emerged as a promising class of molecules that rapidly modulate neuronal excitability.[1][2] The development of this compound was spurred by the understanding of the role of endogenous neuroactive steroids, such as allopregnanolone, in regulating mood and the observation of their fluctuating levels during periods of hormonal change, such as the postpartum period.[1] this compound was developed as an orally bioavailable analog of brexanolone (an intravenous formulation of allopregnanolone), designed to offer a more convenient and accessible treatment option.[3]

Discovery and Medicinal Chemistry

From Intravenous to Oral: The Rationale for this compound

The development of this compound was a direct result of a structure-activity relationship (SAR) program aimed at creating an orally bioavailable neuroactive steroid with an optimized pharmacokinetic profile suitable for once-daily dosing.[4] Brexanolone, while effective, requires a 60-hour intravenous infusion, limiting its use. This compound was engineered to overcome this limitation.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature.[5] A representative synthetic scheme is outlined below. The process involves several key chemical transformations to construct the steroid core and append the novel side chain responsible for its unique properties.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Mechanism of Action: A Positive Allosteric Modulator of GABA-A Receptors

This compound exerts its therapeutic effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6]

Targeting Synaptic and Extrasynaptic Receptors

Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors containing γ subunits, this compound modulates both synaptic and extrasynaptic GABA-A receptors.[7] This broader activity is thought to contribute to its robust and rapid antidepressant effects. This compound has been shown to potentiate GABA-ergic currents at nine unique human recombinant GABA-A receptor subtypes.[4]

Signaling Pathway

The binding of this compound to a distinct allosteric site on the GABA-A receptor enhances the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. This dampening of neuronal activity in key brain circuits implicated in mood and anxiety is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[7]

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Preclinical Pharmacology

In Vitro Potency and Efficacy

This compound's activity has been characterized across various recombinant human GABA-A receptor subtypes. The half-maximal effective concentrations (EC50) and maximal efficacy (Emax) demonstrate its potent modulation of both synaptic and extrasynaptic receptors.

| Receptor Subtype | EC50 (nM) | Emax (% of GABA response) | Reference |

| α1β2γ2 (synaptic) | 430 | 1037% | [4] |

| α4β3δ (extrasynaptic) | 118 | 556% | [4] |

| α2β3γ2 | 260 | 1260% | [4] |

| α3β3γ2 | 220 | 1250% | [4] |

| α5β3γ2 | 210 | 1120% | [4] |

| α1β3δ | 110 | 1060% | [4] |

| α6β3δ | 120 | 1180% | [4] |

| α1β1γ2 | 250 | 1300% | [4] |

| α1β3 | 150 | 1100% | [4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound possesses properties suitable for oral administration.

| Species | Route | Tmax (hr) | Cmax (ng/mL) | AUC (ng*hr/mL) | Bioavailability (%) | Brain:Plasma Ratio | Reference |

| Mouse | PO | 0.5 | 1335 | 4530 | 62 | 1.4-1.6 | [8] |

| Mouse | IP | 0.5 | 3197 | 6250 | 89 | 1.4-1.6 | [8] |

In Vivo Efficacy in Animal Models

This compound has shown efficacy in preclinical models of seizure, which are often used to assess the in vivo activity of GABA-A receptor modulators.

-

Pentylenetetrazole (PTZ)-Induced Seizure Model: this compound demonstrates a dose-dependent protection against PTZ-induced seizures in mice, indicating its ability to enhance GABAergic inhibition in the central nervous system.[4][9]

Clinical Development

This compound has undergone a comprehensive clinical development program for both Postpartum Depression (PPD) and Major Depressive Disorder (MDD).

Phase 3 Clinical Trial in Postpartum Depression (SKYLARK Study)

The SKYLARK study was a pivotal Phase 3 trial that evaluated the efficacy and safety of a 14-day course of 50 mg this compound in women with severe PPD.[10][11]

| Endpoint | This compound 50 mg (n=98) | Placebo (n=97) | P-value | Reference |

| Primary: Change from Baseline in HAMD-17 Score at Day 15 | -15.6 | -11.6 | 0.0007 | [11] |

| Secondary: Change from Baseline in HAMD-17 Score at Day 3 | Significant Improvement | - | <0.05 | [11] |

| Secondary: Change from Baseline in HAMD-17 Score at Day 28 | -15.2 | -12.0 | <0.05 | [10] |

| Secondary: Change from Baseline in HAMD-17 Score at Day 45 | -15.2 | -12.5 | <0.05 | [10] |

| Secondary: HAMD-17 Response Rate at Day 15 (≥50% reduction) | 57% | 38% | <0.05 | [7] |

| Secondary: HAMD-17 Remission Rate at Day 15 (score ≤7) | 36% | 18% | <0.05 | [12] |

Phase 3 Clinical Trial in Major Depressive Disorder (CORAL Study)

The CORAL study investigated the efficacy of this compound 50 mg co-initiated with a standard antidepressant therapy (ADT) in adults with MDD.[13]

| Endpoint | This compound 50 mg + ADT | Placebo + ADT | P-value | Reference |

| Primary: Change from Baseline in HAMD-17 Score at Day 3 | -8.9 | -7.0 | 0.0004 | [13] |

| Change from Baseline in HAMD-17 Score at Day 15 | -13.1 | -11.9 | Nominal p<0.05 | [13] |

| HAMD-17 Response Rate at Day 15 | 53.3% | 43.1% | Nominal p<0.05 | [13] |

| HAMD-17 Remission Rate at Day 15 | 26.9% | 18.3% | Nominal p<0.05 | [13] |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events include somnolence, dizziness, sedation, headache, and diarrhea.[10][14]

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol based on patent literature.[15]

Figure 2: General Synthetic Workflow for this compound.

Detailed Protocol: A detailed, step-by-step synthetic protocol with reagents, conditions, and purification methods would be included here in a full whitepaper, based on publicly available patent information.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the potentiation of GABA-evoked currents by this compound in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Cell line expressing the desired human recombinant GABA-A receptor subtype (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2)

-

GABA stock solution

-

This compound stock solution in DMSO

Procedure:

-

Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.

-

Prepare external and internal solutions and filter sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of this compound to determine the potentiation of the GABA-evoked current.

-

Analyze the data to determine EC50 and Emax values for this compound at the specific receptor subtype.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the in vivo efficacy of this compound in a model of generalized seizures.

Materials:

-

Male CD-1 mice (8-10 weeks old)

-

This compound formulation for oral gavage

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Observation chambers

-

Timer

Procedure:

-

Acclimate mice to the testing environment.

-

Administer this compound or vehicle orally to different groups of mice.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer a convulsant dose of PTZ subcutaneously.

-

Immediately place each mouse in an individual observation chamber and start the timer.

-

Observe the mice for 30 minutes for the occurrence of seizures.

-

Score the seizure severity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.

-

Analyze the data to determine the dose-dependent protective effect of this compound.

Seizure Scoring (Racine Scale):

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks without upright posture

-

Stage 3: Myoclonic jerks with upright posture

-

Stage 4: Tonic-clonic seizures with loss of righting reflex

-

Stage 5: Tonic-clonic seizures with hindlimb extension

Quantification of this compound in Plasma: LC-MS/MS Method

Objective: To accurately quantify the concentration of this compound in plasma samples from pharmacokinetic and clinical studies.

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used.

General Procedure:

-

Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatographic Separation: Separation of this compound and the internal standard on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Specific parameters such as mobile phase composition, gradient profile, and MRM transitions would be detailed in a full analytical method validation report.

Future Directions and Conclusion

This compound's approval for postpartum depression marks a significant milestone in the treatment of mood disorders. Its novel mechanism of action and rapid onset of effect offer a valuable new option for patients. Ongoing research is exploring its potential in other indications, including major depressive disorder.

The development of this compound showcases the power of a rational drug design approach, building upon our understanding of neurobiology to address unmet medical needs. This technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this innovative therapeutic.

Figure 3: The Drug Development Pipeline for this compound.

References

- 1. This compound - synthetic neurosteroid in treatment of mental disorders: narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How basic neuroscience has paved the path to new drugs | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. August 2023 Approval Update: Sage and Biogen’s Zurzuvae™ (this compound) notched FDA approval for the Treatment of Women with Postpartum Depression – News & Updates [chemrobotics.in]

- 6. This compound | C25H35N3O2 | CID 86294073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Evaluation of a Novel this compound Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Neuroactive steroids modulate GABAA receptors in peptidergic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

Zuranolone: A Comprehensive Technical Guide to its Modulation of Synaptic and Extrasynaptic GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zuranolone (SAGE-217/BIIB125) is a novel, orally bioavailable neuroactive steroid (NAS) that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1] Its mechanism of action, which involves the potentiation of both synaptic and extrasynaptic GABA-A receptors, distinguishes it from traditional GABAergic modulators like benzodiazepines.[2][3] This broad activity is thought to rapidly rebalance dysregulated neuronal networks that are implicated in mood disorders.[4] Clinical trials have demonstrated this compound's efficacy in producing rapid and sustained improvements in depressive symptoms in major depressive disorder (MDD) and postpartum depression (PPD).[5][6] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The GABAergic System and the Role of this compound

The GABA system is the primary inhibitory signaling pathway in the central nervous system (CNS), crucial for regulating neuronal excitability and maintaining the balance between excitation and inhibition.[2] GABA exerts its effects by activating GABA-A receptors, which are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal firing.

GABAergic inhibition occurs through two primary modes:

-

Phasic Inhibition: Mediated by synaptic GABA-A receptors , typically containing α1/2/3, β, and γ2 subunits. These receptors are activated by transient, high concentrations of GABA released into the synaptic cleft, resulting in brief inhibitory postsynaptic currents (IPSCs).[2][7]

-

Tonic Inhibition: Mediated by extrasynaptic GABA-A receptors , which often contain α4/6 and δ subunits.[7][8] These receptors are highly sensitive to low, ambient concentrations of GABA in the extracellular space, generating a persistent inhibitory current that regulates the overall excitability of the neuron.[2][3]

This compound, as a positive allosteric modulator, does not activate the GABA-A receptor directly but enhances the effect of GABA when it binds to the receptor.[5][9] This leads to an increase in both phasic and tonic inhibitory currents.[2][3]

Differentiated Mechanism of Action

This compound's mechanism differs significantly from that of benzodiazepines:

-

Binding Site: this compound binds to the transmembrane interface of α/β subunits, a site present in nearly all GABA-A receptor subtypes.[2][10] In contrast, benzodiazepines bind to the interface between α and γ subunits, restricting their activity primarily to synaptic receptors containing these subunits.[2][3]

-

Receptor Modulation: By acting on a wider array of receptor subtypes, this compound potentiates both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors.[1][11][12] This dual modulation of phasic and tonic inhibition is a key feature of its pharmacological profile.[2][13]

-

Receptor Expression: Preclinical in vitro evidence suggests that this compound may upregulate the surface expression of GABA-A receptors, a mechanism not typically associated with benzodiazepines, which have been linked to receptor downregulation with long-term use.[2][3]

This comprehensive modulation of the GABAergic system is hypothesized to restore excitatory-inhibitory balance in brain networks governing mood, cognition, and arousal, leading to the rapid antidepressant effects observed in clinical studies.[2][4]

Quantitative Data on this compound's Activity

The following tables summarize key in vitro and clinical data, providing a quantitative perspective on this compound's potency and efficacy.

Table 1: In Vitro Potency and Efficacy of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Predominant Location | Agonist | This compound EC₅₀ (nM) | This compound Eₘₐₓ (%) | Reference |

|---|---|---|---|---|---|

| α₁β₂γ₂ | Synaptic | GABA (2 µM) | 430 | 1037 | [14] |

| α₄β₃δ | Extrasynaptic | GABA (2 µM) | 118 | 556 | [14] |

| α₁β₂γ₂ | Synaptic | Not Specified | 123 ± 20 | Not Reported | [15] |

| α₄β₃δ | Extrasynaptic | Not Specified | 93 ± 10 | Not Reported |[15] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency. Eₘₐₓ (Maximum efficacy): The maximum effect a drug can produce, expressed as a percentage of the agonist's baseline effect.

Table 2: Summary of Clinical Efficacy of this compound (50 mg) in Major Depressive Disorder (MDD)

| Study Endpoint | Time Point | This compound (LS Mean Change) | Placebo (LS Mean Change) | p-value | Reference |

|---|---|---|---|---|---|

| HAMD-17 Total Score | Day 3 | -9.8 | -6.8 | Nominally Significant | [4] |

| HAMD-17 Total Score | Day 15 | -14.1 | -12.3 | < 0.05 | [4] |

| MADRS Total Score | Day 15 | -15.6 | -11.6 | < 0.05 | [5] |

| Response Rate (≥50% HAMD-17 reduction) | Day 15 | 57% | 42% | < 0.05 | [4] |

| Remission Rate (HAMD-17 ≤7) | Day 15 | 36% | 23% | < 0.05 |[4] |

HAMD-17 (17-item Hamilton Depression Rating Scale) and MADRS (Montgomery-Åsberg Depression Rating Scale) are standard clinician-rated scales for assessing the severity of depressive symptoms. LS Mean (Least Squares Mean) Change: The average change from baseline, adjusted for covariates in the statistical model.

Key Experimental Protocols

The characterization of this compound's effects on GABA-A receptors relies on established electrophysiological and behavioral assays.

Protocol 1: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol is fundamental for assessing the potency and efficacy of a modulator on specific GABA-A receptor subtypes.[16]

-

Objective: To quantify the modulatory effect of this compound on GABA-evoked currents in cells expressing specific recombinant human GABA-A receptor subtypes.

-

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with cDNAs for the desired GABA-A receptor subunits (e.g., α₁β₂γ₂ for synaptic or α₄β₃δ for extrasynaptic).[14][16]

-

External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Agonist/Modulator: GABA stock solution, this compound stock solution dissolved in DMSO and then diluted to final concentrations in the external solution.

-

-

Methodology:

-

Cell Culture: Transfected cells are cultured on glass coverslips for 24-48 hours prior to recording to allow for optimal receptor expression.[16]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and continuously perfused with the external solution.

-

Whole-Cell Configuration: A glass micropipette (3-5 MΩ resistance) filled with the internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp, typically at -60 mV).[16]

-

Drug Application: A rapid solution exchange system is used to apply drugs. First, a stable baseline current is established by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.

-

Modulator Testing: Once a stable GABA response is achieved, cells are pre-incubated with a specific concentration of this compound for 1-2 minutes, followed by co-application of this compound with the same concentration of GABA.

-

Dose-Response: The protocol is repeated with various concentrations of this compound to generate a dose-response curve.

-

-

Data Analysis:

-

The peak amplitude of the GABA-evoked current is measured in the absence and presence of each concentration of this compound.

-

Percentage potentiation is calculated: [((I_GABA+this compound / I_GABA) - 1) * 100].

-

The dose-response data are fitted to a Hill equation to determine the EC₅₀ and Eₘₐₓ values.[16]

-

Protocol 2: In Vivo Anticonvulsant Activity Assessment

This protocol assesses the in vivo target engagement and pharmacodynamic effect of a GABA-A receptor PAM in the CNS.[11]

-

Objective: To determine the ability of orally administered this compound to protect against seizures induced by a chemoconvulsant agent.

-

Materials:

-

Animals: Adult male mice (e.g., C57BL/6 strain).

-

Test Compound: this compound formulated for oral gavage.

-

Chemoconvulsant: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

-

Methodology:

-

Dosing: Animals are divided into groups and administered either vehicle or varying doses of this compound via oral gavage.

-

Pre-treatment Time: Animals are observed for a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the CNS.

-

Seizure Induction: A convulsant dose of PTZ is administered via intraperitoneal (IP) injection.

-

Observation: Animals are immediately placed in an observation chamber and monitored for a defined period (e.g., 30 minutes) for the onset of seizures (e.g., clonic-tonic convulsions) and mortality.

-

-

Data Analysis: The primary endpoint is the percentage of animals in each dose group that are protected from seizures. An ED₅₀ (median effective dose) can be calculated, representing the dose of this compound that protects 50% of the animals from the effects of the chemoconvulsant.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: this compound enhances both phasic and tonic inhibition.

Caption: Binding sites of this compound vs. Benzodiazepines.

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound represents a significant advancement in the modulation of the GABAergic system. Its distinct mechanism as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors provides a more comprehensive enhancement of inhibitory neurotransmission compared to previous agents like benzodiazepines.[2][17] This dual action is believed to underlie its ability to rapidly rebalance neural circuits implicated in mood disorders. The quantitative data from in vitro and clinical studies robustly support its profile as a potent and efficacious modulator with a rapid onset of action.[4][14] The experimental protocols outlined herein provide a framework for the continued investigation of this compound and the development of future novel neuroactive steroids.

References

- 1. Investor Relations – Supernus [supernus.com]

- 2. This compound, a Positive Allosteric Modulator of the GABAA Receptor: Hypothesized Mechanism of Action in Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound for treatment of major depressive disorder: a systematic review and meta-analysis [frontiersin.org]

- 7. Realising the therapeutic potential of neuroactive steroid modulators of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | ZURZUVAE® (this compound) C-IV [zurzuvaehcp.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of a Novel this compound Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. SAGE-217, A Novel GABAA Receptor Positive Allosteric Modulator: Clinical Pharmacology and Tolerability in Randomized Phase I Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Zuranolone's relationship to the endogenous neurosteroid allopregnanolone

An In-depth Technical Guide to the Relationship Between Zuranolone and Allopregnanolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SAGE-217) is a synthetic neuroactive steroid developed as an analog of the endogenous neurosteroid, allopregnanolone. Both molecules are potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] While they share a core mechanism of action, this compound was specifically engineered to overcome the pharmacokinetic limitations of allopregnanolone, primarily its poor oral bioavailability and rapid metabolism, to create a viable oral therapeutic.[3] This guide provides a detailed technical comparison of their chemical structures, receptor pharmacology, pharmacokinetics, and the experimental methodologies used for their characterization.

Structural Relationship and Chemical Properties

Allopregnanolone is a naturally occurring metabolite of progesterone, chemically known as 3α-hydroxy-5α-pregnan-20-one.[4][5] this compound is a synthetic analog built upon a similar steroid scaffold but with key structural modifications designed to improve its drug-like properties.[2][6] Specifically, this compound is 3α-hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1-yl)-19-nor-5β-pregnan-20-one.[6]

The primary structural differences are:

-

A C3β methyl group: This addition sterically hinders metabolic reduction of the C3α hydroxyl group, a primary pathway for inactivation.

-

A C21 cyano-pyrazole substitution: This moiety enhances oral bioavailability and modulates the compound's interaction with the GABA-A receptor.[7]

-

A 19-nor steroid backbone: The absence of a methyl group at the C10 position is another key modification from the parent pregnane scaffold.

Caption: Figure 2: Allosteric modulation of the GABA-A receptor.

Quantitative Pharmacology and Pharmacokinetics

This compound's structural modifications result in a significantly different pharmacological and pharmacokinetic profile compared to allopregnanolone.

Receptor Potency

The potency of this compound and allopregnanolone is typically measured by their ability to enhance GABA-evoked currents in electrophysiology assays, reported as an EC50 value.

| Compound | Receptor Subtype | EC50 (nM) | Emax (% of GABA response) | Reference |

| This compound | α1β2γ2 (Synaptic) | 430 | 1037% | [8] |

| α4β3δ (Extrasynaptic) | 118 | 556% | [8] | |

| Allopregnanolone | Dentate Granule Cells | 12.9 | Not Reported | [9] |

| α1β3 Receptors | Potentiation at 1000 | ~420% | [10] |

Table 1: Comparative in vitro potency at GABA-A receptor subtypes.

Pharmacokinetic Profile

The most significant divergence between the two molecules lies in their pharmacokinetics, highlighting this compound's design as an oral medication.

| Parameter | This compound | Allopregnanolone (Brexanolone) | Reference |

| Route of Administration | Oral | Intravenous (IV) Infusion | [3][4] |

| Oral Bioavailability | High (not specified) | <5% | [3][4] |

| Terminal Half-life (t½) | ~20 hours | 9 hours | [3][4] |

| Time to Max Conc. (Tmax) | ~5-6 hours | ~48 hours (end of infusion) | [11] |

| Metabolism | Primarily CYP3A4 | Non-CYP450 (keto-reduction, glucuronidation) | [4] |

Table 2: Comparative pharmacokinetic properties.

Key Experimental Protocols

The characterization of this compound and allopregnanolone relies on a standard set of preclinical assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional modulation of GABA-A receptors.

-

Objective: To determine the EC50 and Emax of a neurosteroid for potentiating GABA-evoked currents.

-

Cell Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently transfected with cDNAs for specific human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording:

-

Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. Cells are held at a membrane potential of -70 mV.[8]

-

A baseline current is established by applying a submaximal concentration of GABA (e.g., EC20, typically 1-5 µM) via a rapid perfusion system.

-

The test compound (this compound or allopregnanolone) is co-applied with GABA across a range of concentrations (e.g., 0.01 to 30 µM).[8]

-

The peak amplitude of the GABA-evoked chloride current is measured in the absence and presence of the modulator.

-

-

Data Analysis: The potentiation of the GABA current is calculated, and concentration-response curves are generated to determine the EC50 and Emax values.

References

- 1. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – synthetic neurosteroid in treatment of mental disorders: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C25H35N3O2 | CID 86294073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of a Novel this compound Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How do brexanolone and this compound compare in patients with postpartum depression? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

Initial Investigation of Zuranolone for Postpartum Depression Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Postpartum depression (PPD) is a prevalent and serious mood disorder linked to the precipitous decline of the neuroactive steroid allopregnanolone following childbirth. This hormonal shift is hypothesized to induce dysregulation in the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. Zuranolone (SAGE-217), a synthetic analog of allopregnanolone, is an oral neuroactive steroid specifically developed to address this pathophysiological mechanism. It functions as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABA-A receptors, enhancing GABAergic tone to restore neuronal network balance. Preclinical investigations have quantified its potent modulatory activity at key GABA-A receptor subtypes. Pivotal Phase 3 clinical trials (ROBIN and SKYLARK) have demonstrated that a 14-day course of this compound provides rapid and statistically significant reductions in depressive symptoms compared to placebo, with effects observed as early as day 3 and sustained through day 45. This guide provides a detailed overview of the foundational science, experimental methodologies, and quantitative data from the initial investigation of this compound, establishing its mechanism-based rationale for the treatment of PPD.

The Pathophysiology of Postpartum Depression: A Neurosteroid Hypothesis

The neurobiology of PPD is complex, but a leading hypothesis centers on the dramatic hormonal fluctuations that occur during the peripartum period.[1] Throughout pregnancy, plasma levels of progesterone and its neuroactive metabolite, allopregnanolone, increase significantly.[2] Allopregnanolone is a potent endogenous PAM of the GABA-A receptor.[3] This sustained exposure to high levels of allopregnanolone is thought to induce adaptive changes, or plasticity, in the GABAergic system.[1][4][5]

Following childbirth, the levels of progesterone and allopregnanolone drop abruptly, returning to pre-pregnancy levels.[6] It is hypothesized that for some individuals, the GABA system cannot adequately re-adapt to this sudden withdrawal of potent inhibitory modulation.[1][6][7] This "neurosteroid withdrawal" can lead to a state of GABAergic hypofunction or dysregulation, disrupting the critical balance between neuronal excitation and inhibition in brain networks that regulate mood, anxiety, and cognition.[1][8] This disruption is considered a key pathophysiological driver of PPD symptoms.[2][6]

References

- 1. Development of neuroactive steroids for the treatment of postpartum depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiological Mechanisms Implicated in Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of allopregnanolone in regulation of GABA(A) receptor plasticity during long-term exposure to and withdrawal from progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of brain allopregnanolone in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medical.sagerx.com [medical.sagerx.com]

Exploratory Studies of Zuranolone in Major Depressive Disorder Models: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the exploratory studies of zuranolone (SAGE-217/BIIB125), a neuroactive steroid and positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, for the treatment of Major Depressive Disorder (MDD). We synthesize key findings from preclinical and clinical research, detailing this compound's mechanism of action, pharmacokinetic profile, and efficacy in various MDD models. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with structured data tables, detailed experimental protocols, and visualizations of critical pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Role of GABAergic Dysfunction in MDD

Major Depressive Disorder (MDD) is a significant global health issue, and traditional monoaminergic antidepressants often have a delayed onset of action and suboptimal efficacy for many patients.[1] This has driven research into novel mechanisms of action.[1] Growing evidence points to the dysregulation of the amino acid neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system, in the pathophysiology of MDD.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), crucial for maintaining the balance of neuronal activity.[4] Impaired GABAergic signaling is thought to contribute to the neural network imbalances observed in depression.[3][5] this compound, a synthetic neuroactive steroid, is designed to target this system, offering a novel therapeutic approach.[2][6]

This compound: A Novel Oral Neuroactive Steroid

This compound is a next-generation, synthetic, neuroactive steroid developed for oral, once-daily administration over a two-week course.[2][7][8] Its design focuses on providing a rapid-acting and sustainable treatment effect for MDD.[9][10] Preclinical characterization established it as a potent and efficacious GABA-A receptor positive allosteric modulator (PAM) with drug-like properties suitable for oral dosing and significant CNS exposure.[4][11]

Mechanism of Action

While the complete mechanism is not fully elucidated, this compound's primary action is the positive allosteric modulation of GABA-A receptors.[5] Unlike benzodiazepines, which are thought to act exclusively on synaptic GABA-A receptors, this compound modulates both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) receptors.[2][11][12] This dual action allows it to potentiate both rapid, transient (phasic) inhibition and sustained (tonic) inhibition, respectively. This enhancement of GABAergic signaling is hypothesized to rapidly restore balance to brain networks that are dysregulated in depression.[3][9] Preclinical studies also suggest that this compound may promote the trafficking of GABA-A receptors to the cell surface, further increasing the efficacy of GABAergic inhibition.[7][11][13]

Preclinical Exploratory Studies

This compound has undergone extensive preclinical characterization to establish its pharmacological profile.

In Vitro Characterization

In vitro studies using human recombinant receptors demonstrated that this compound enhances GABA-A receptor currents at nanomolar potency across at least nine different receptor subtypes, including those representative of both synaptic and extrasynaptic configurations.[7][11][13] In brain slice preparations, this compound produced a sustained increase in GABA currents, an effect consistent with the metabotropic trafficking of GABA-A receptors to the neuronal surface.[7][11] Furthermore, when co-applied with diazepam, this compound showed synergistic potentiation of GABA currents, confirming that neuroactive steroids and benzodiazepines have distinct binding sites on the GABA-A receptor.[4][13]

Table 1: In Vitro Activity of this compound at Representative GABA-A Receptor Subtypes

| Receptor Subtype | Representative Location | This compound Activity | Reference |

|---|---|---|---|

| α1β2γ2 | Synaptic | Potentiated GABA-evoked currents | [4] |

| α4β3δ | Extrasynaptic | Potentiated GABA-evoked currents |[4] |

In Vivo Pharmacokinetics (PK) and CNS Penetration

Pharmacokinetic studies in rodents confirmed that this compound is suitable for oral administration, with exposures that cover behaviorally-active concentrations.[7]

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)

| Parameter | Administration | Value | Unit | Reference |

|---|---|---|---|---|

| Cmax | Oral (PO) | 260 | ng/mL | [7] |

| Tmax | Oral (PO) | 1.0 | h | [7] |

| AUC(0-t) | Oral (PO) | 1260 | ng*h/mL | [7] |

| Cmax | Intraperitoneal (IP) | 680 | ng/mL | [7] |

| Tmax | Intraperitoneal (IP) | 0.5 | h | [7] |

| AUC(0-t) | Intraperitoneal (IP) | 1480 | ng*h/mL | [7] |

| Brain-to-Plasma Ratio | (1h post-dose) | ~1.5 - 2.0 | - |[7] |

In Vivo Pharmacodynamics (PD)

This compound demonstrated potent in vivo activity consistent with its GABAergic mechanism. In a mouse model, oral administration of this compound protected against pentylenetetrazol (PTZ)-induced chemo-convulsant seizures.[7] In rats, this compound enhanced electroencephalogram (EEG) β-frequency power, which is considered a robust biomarker for CNS GABA-A receptor target engagement.[4][9][11] This EEG effect was observed rapidly (<1 hour) after oral administration.[9]

Table 3: In Vivo Pharmacodynamic Effects of this compound

| Model | Species | Endpoint | Key Finding | Reference |

|---|---|---|---|---|

| PTZ-induced Seizure | Mouse | Seizure Protection | Minimum effective dose of 1 mg/kg (PO) | [7] |

| EEG | Rat | β-frequency power | Dose-dependent increase in β power |[4][11] |

Experimental Protocols

Protocol 1: Chemo-convulsant Seizure Model

-

Animals: Male mice are used.

-

Drug Administration: this compound is administered orally (PO) 60 minutes prior to the convulsant agent.

-

Induction: A systemic injection of pentylenetetrazol (PTZ) is administered to induce seizures.

-

Observation: Animals are observed for the presence or absence of seizures (e.g., clonic-tonic seizures).

-

Endpoint: The minimum effective dose required to protect a significant percentage of animals from seizures is determined. Plasma and brain concentrations corresponding to this dose are measured.[7]

Protocol 2: Electrophysiology in Brain Slices

-

Preparation: Brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are performed on neurons to measure GABA-A receptor-mediated currents.

-

Application: A submaximal concentration of GABA is applied to evoke a baseline current.

-

Test: this compound is co-applied with GABA, and the potentiation of the GABA-evoked current is measured.

-

Analysis: Dose-response curves are generated to determine the potency (EC50) of this compound.[4]

References

- 1. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes [mdpi.com]

- 2. This compound and its role in treating major depressive disorder: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy and safety of this compound in the treatment of major depressive disorder: a meta-analysis [frontiersin.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Mechanism of Action | ZURZUVAE® (this compound) C-IV [zurzuvaehcp.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sage-Biogen’s this compound meets primary goal in Phase III MDD trial [clinicaltrialsarena.com]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. patientcareonline.com [patientcareonline.com]

- 11. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatrist.com [psychiatrist.com]

- 13. Preclinical characterization of this compound (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Oral Administration of Zuranolone in Rodent Models

These application notes provide detailed protocols and critical data for the oral administration of Zuranolone (also known as SAGE-217) via gavage in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. This compound is a neuroactive steroid and a positive allosteric modulator of GABA-A receptors, currently investigated for various neurological and psychiatric conditions.[1] Due to its low aqueous solubility, proper formulation and administration techniques are crucial for achieving accurate and reproducible results in in vivo studies.[1]

Data Presentation: this compound Dosage and Administration

The following tables summarize quantitative data from preclinical studies involving the oral gavage of this compound in rats and mice.

Table 1: Reported Oral Gavage Dosages of this compound in Rodent Models

| Species | Sex | Dosage Range (mg/kg/day) | Study Context | Reference |

| Rat | Male | 2, 6, 20 | Physical Dependence / Withdrawal | [1] |

| Rat | Female | 0.5, 1.5, 5 | Physical Dependence / Withdrawal | [1] |

| Rat | N/A | 3, 10, 22.5 | Neurobehavioral Effects | [1] |

| Rat | P12 | 0.5, 1 | Anticonvulsant (PTZ-induced seizure) | [2] |

| Rat | P25 | 1 | Anticonvulsant (PTZ-induced seizure) | [2] |

| Mouse | Male | 0.3, 1, 3 | Binge Drinking / Locomotor Activity | [3] |

| Mouse | N/A | 0.1, 0.3, 1, 3, 10 | Anticonvulsant (PTZ-induced seizure) |

Table 2: Standard Rodent Oral Gavage Parameters

| Parameter | Mouse | Rat | Reference |

| Max Dosing Volume | 10 mL/kg | 10 - 20 mL/kg | [4] |

| Recommended Volume | 5 mL/kg | 10 mL/kg | |

| Gavage Needle Gauge | 18-20 G (flexible or bulb-tipped) | 16-18 G (flexible or bulb-tipped) | [4] |

| Gavage Needle Length | ~1.5 inches | ~2-3 inches | [4] |

| Fasting (Pre-dose) | 3-4 hours (water ad libitum) | Overnight (water ad libitum) | [5] |

| Fasting (Post-dose) | 1-2 hours | 3-4 hours | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a homogenous suspension of this compound in 0.5% methylcellulose, a common vehicle for administering poorly soluble compounds to rodents.

Materials and Equipment:

-

This compound powder

-

Methylcellulose (e.g., 400 cP viscosity)

-

Sterile, purified water

-

Weighing balance

-

Spatula

-

Mortar and pestle

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Storage container (e.g., amber glass bottle)

Procedure:

-

Prepare 0.5% Methylcellulose (MC) Vehicle:

-

Heat approximately one-third of the final required volume of sterile water to 70-80°C.

-

Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL).

-

Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to ensure it is fully wetted and dispersed.[6]

-

Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold sterile water.

-

Continue stirring in a cold bath (on ice) until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[6]

-

Store the prepared vehicle at 4°C.